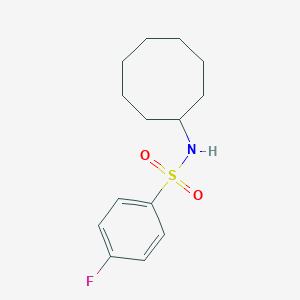

N-cyclooctyl-4-fluorobenzenesulfonamide

Description

Properties

Molecular Formula |

C14H20FNO2S |

|---|---|

Molecular Weight |

285.38 g/mol |

IUPAC Name |

N-cyclooctyl-4-fluorobenzenesulfonamide |

InChI |

InChI=1S/C14H20FNO2S/c15-12-8-10-14(11-9-12)19(17,18)16-13-6-4-2-1-3-5-7-13/h8-11,13,16H,1-7H2 |

InChI Key |

UVXHZXDUBCCNBS-UHFFFAOYSA-N |

SMILES |

C1CCCC(CCC1)NS(=O)(=O)C2=CC=C(C=C2)F |

Canonical SMILES |

C1CCCC(CCC1)NS(=O)(=O)C2=CC=C(C=C2)F |

solubility |

42.8 [ug/mL] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural features of N-cyclooctyl-4-fluorobenzenesulfonamide and related compounds:

Key Observations :

- Lipophilicity : The cyclooctyl group in the target compound likely increases membrane permeability compared to smaller N-substituents (e.g., methyl or methoxy groups in ).

- Electronic Effects: Fluorine at the para position (shared with ) may reduce metabolic degradation via cytochrome P450 enzymes compared to non-fluorinated analogs.

- Steric Considerations : The cyclooctyl group’s bulkiness may limit binding to narrow enzymatic pockets, contrasting with the planar oxazole in or the smaller methoxy group in .

Crystallographic and Bonding Analysis

Structural data from related compounds provide insights into bond geometry:

- S–N Bond Angles : In N-(2,3-dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide , S–N bond angles range from 104.21° to 123.10°, consistent with tetrahedral sulfur geometry. The cyclooctyl group’s steric demands may slightly distort these angles.

- Conformational Flexibility : The cyclooctyl ring’s chair or boat conformations could enable unique binding modes compared to rigid substituents like the 4-methoxyphenyl group in .

Preparation Methods

Base-Mediated Coupling of Sulfonyl Chlorides

The most direct route to N-cyclooctyl-4-fluorobenzenesulfonamide involves reacting 4-fluorobenzenesulfonyl chloride with cyclooctylamine under basic conditions. Patent WO2014170792A1 demonstrates that pyridine in dichloromethane at room temperature effectively mediates this reaction, neutralizing HCl byproducts and driving the substitution to completion. Alternative bases such as 1,4-diazabicyclo[2.2.2]octane in acetonitrile or cesium carbonate in dimethyl sulfoxide (DMSO) are also viable, particularly for sterically hindered amines like cyclooctylamine.

A critical parameter is the stoichiometry of the amine. Excess cyclooctylamine (>2 equiv) ensures full conversion of the sulfonyl chloride, as evidenced by the synthesis of N-cyclopropyl-4-fluorobenzenesulfonamide using analogous conditions. The reaction typically achieves yields of 70–85% after 12–24 hours, with purification via silica gel chromatography required to remove unreacted amine and inorganic salts.

Solvent and Temperature Effects

Polar aprotic solvents like DMSO enhance reaction rates by stabilizing the transition state. For example, potassium carbonate in DMSO at 80–100°C facilitates nucleophilic substitutions within 18 hours, as reported for N-(5-fluoropyridin-2-yl) derivatives. However, cyclooctylamine’s lower nucleophilicity compared to aromatic amines necessitates higher temperatures (100–120°C) and prolonged reaction times (24–48 hours).

Transition Metal-Catalyzed Methods

Copper-Catalyzed Intermolecular Coupling

Recent advances in copper catalysis enable the coupling of unactivated alkenes with N-fluoro-sulfonamides. A study by Chinn et al. (2021) demonstrated that Cu(OAc)₂·H₂O in a BuOH/CH₃CN solvent system achieves 82% yield for analogous sulfonamides, with >20:1 regioselectivity. This method, originally developed for cyclohexene derivatives, can be adapted for cyclooctene. The mechanism involves:

-

Ligand exchange between Cu(I) and the sulfonamide, activating the C=C bond.

-

Single-electron transfer (SET) to generate an amidyl radical, followed by hydrogen atom transfer (HAT) to form a carbon-centered radical.

-

Radical addition to the copper complex and reductive elimination to yield the product.

Table 1: Optimization of Copper Catalysts for Sulfonamide Synthesis

| Entry | Catalyst | Solvent | Additive | Yield (%) | Regioselectivity (3a:4a) |

|---|---|---|---|---|---|

| 9 | Cu(OAc)₂·H₂O | BuOH | – | 72 | >20:1 |

| 12 | Cu(OAc)₂·H₂O | BuOH/DCE | – | 76 | >20:1 |

| 14 | Cu(OAc)₂·H₂O | BuOH/CH₃CN | – | 82 | >20:1 |

Iridium-Mediated Photocatalytic Synthesis

Iridium(III) complexes, such as [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, enable visible-light-driven couplings. In the synthesis of N-cyclohexyl-4-fluorobenzenesulfonamide, this catalyst achieved 88% yield under irradiation at 20°C for 24 hours. Cyclooctene’s higher strain energy compared to cyclohexene may necessitate longer reaction times (48–72 hours) but offers a mild alternative to thermal methods.

Regioselectivity Control in Alkene Functionalization

Additive-Dependent Pathways

The choice of additives dramatically alters regioselectivity in copper-catalyzed reactions (Table 2). Zinc acetate promotes β-H elimination to form allylic products (4a), while alcohols favor vinyl products (3a). For this compound, optimizing additives like Zn(OAc)₂ or trifluoroacetic acid (TFA) could steer selectivity toward the desired isomer.

Table 2: Impact of Additives on Regioselectivity

| Entry | Additive | Product Ratio (3a:4a) | Yield (%) |

|---|---|---|---|

| 22 | Mg(OAc)₂ | <1:20 | 34 |

| 23 | Zn(OAc)₂ | <1:20 | 45 |

| 30 | Zn(OAc)₂ + TFA | <1:20 | 62 |

Solvent Effects on Radical Intermediates

Nonpolar solvents like benzene stabilize carbon-centered radicals, favoring allylic products. In contrast, protic solvents (e.g., BuOH) promote polar transition states, yielding vinyl derivatives. For cyclooctene, which exhibits greater conformational flexibility than smaller cycloalkenes, solvent tuning is critical to minimize byproducts like β-lactams.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Q & A

Q. What are the standard synthetic routes for preparing N-cyclooctyl-4-fluorobenzenesulfonamide?

The synthesis typically involves a nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and cyclooctylamine. Bases like triethylamine or sodium bicarbonate are used to deprotonate the amine, facilitating the reaction in solvents such as dichloromethane (DCM) or dimethylformamide (DMF). Key steps include purification via column chromatography or recrystallization to achieve ≥95% purity .

Q. Which spectroscopic techniques are essential for structural characterization?

Core methods include:

- NMR spectroscopy (1H, 13C, and 19F) to confirm substituent positions and purity.

- FT-IR for identifying sulfonamide (S=O) and aromatic C-F stretches.

- Mass spectrometry (ESI-TOF) to verify molecular weight and fragmentation patterns. X-ray crystallography may resolve ambiguities in stereochemistry or crystal packing .

Q. How is the compound screened for initial biological activity?

In vitro assays are standard:

- Antimicrobial activity : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains.

- Anticancer potential : Cell viability assays (e.g., MTT) using human cancer cell lines.

- Enzyme inhibition : Fluorometric or colorimetric assays targeting sulfonamide-associated enzymes (e.g., carbonic anhydrase) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Key variables include:

- Solvent selection : Polar aprotic solvents (DMF) may enhance reactivity over DCM.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions.

- Temperature control : Gradual heating (40–60°C) minimizes side products. Continuous flow reactors enable scalable production with real-time monitoring .

Q. What strategies address discrepancies in reported biological activity data?

Contradictions may arise from:

- Purity variations : Validate via HPLC (>99%) or elemental analysis.

- Assay conditions : Standardize cell line viability, incubation times, and solvent controls (e.g., DMSO concentration).

- Structural analogs : Compare activity with derivatives (e.g., N-cyclohexyl variants) to isolate substituent effects .

Q. How can computational methods enhance structure-activity relationship (SAR) studies?

- Molecular docking : Predict binding affinities to targets like carbonic anhydrase IX using AutoDock Vina.

- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with activity trends.

- MD simulations : Analyze stability of ligand-protein complexes over nanosecond timescales .

Q. What are the challenges in crystallizing this compound, and how are they resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.